molecular formula C8H12Cl4N2 B13031574 1-(2,6-Dichlorophenyl)ethane-1,2-diamine 2hcl

1-(2,6-Dichlorophenyl)ethane-1,2-diamine 2hcl

Cat. No.: B13031574
M. Wt: 278.0 g/mol
InChI Key: BROWIYPAQDRJGX-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Biological Activity

1-(2,6-Dichlorophenyl)ethane-1,2-diamine dihydrochloride (CAS No. 2044927-43-5) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the molecular formula C8H10Cl2N2·2HCl. Its structure includes a dichlorophenyl group attached to an ethane-1,2-diamine backbone, which significantly influences its reactivity and biological interactions.

1-(2,6-Dichlorophenyl)ethane-1,2-diamine dihydrochloride interacts with various biological targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. This mechanism is crucial for its potential use in therapeutic applications targeting enzyme-related disorders.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Such interactions are vital for understanding its pharmacological potential in treating conditions like neurological disorders.

Antimicrobial Properties

Research indicates that compounds similar to 1-(2,6-Dichlorophenyl)ethane-1,2-diamine exhibit significant antimicrobial activity. A study evaluated various derivatives against gram-positive bacteria and mycobacterial strains, demonstrating that some compounds showed submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . While specific data on 1-(2,6-Dichlorophenyl)ethane-1,2-diamine dihydrochloride's antimicrobial efficacy is limited, its structural analogs suggest a potential for similar activity.

Cytotoxicity Studies

Cytotoxicity assessments reveal that certain derivatives of this compound exhibit low toxicity towards primary mammalian cell lines while maintaining antibacterial efficacy. The ability to selectively target bacterial cells without harming mammalian cells is a desirable trait in drug development .

Synthesis and Applications

The synthesis of 1-(2,6-Dichlorophenyl)ethane-1,2-diamine dihydrochloride typically involves nucleophilic substitution reactions between 2,6-dichlorobenzyl chloride and ethylenediamine in the presence of a base such as sodium hydroxide. This method highlights its utility as a building block in the synthesis of more complex molecules for pharmacological research.

Toxicological Assessments

Toxicity studies have been conducted to evaluate the safety profile of similar compounds. For instance, inhalation studies on related dichloro compounds showed varying levels of acute toxicity in animal models. The LC50 values indicated significant toxicity at high concentrations; however, lower concentrations did not exhibit adverse effects . Such findings underscore the importance of dosage in determining safety and efficacy.

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaKey Features
1-(2-Chlorophenyl)ethane-1,2-diamine dihydrochlorideC8H10Cl2N2Simpler structure without dichloro substitution
1,2-Bis(4-chlorophenyl)ethane-1,2-diamineC14H14Cl2N2Contains two chlorophenyl groups; more complex
N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamineC10H13Cl3N2Different substitution pattern; includes chloroethyl group

This table illustrates the diversity among structurally related compounds and their potential implications in medicinal chemistry.

Properties

Molecular Formula

C8H12Cl4N2

Molecular Weight

278.0 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H10Cl2N2.2ClH/c9-5-2-1-3-6(10)8(5)7(12)4-11;;/h1-3,7H,4,11-12H2;2*1H

InChI Key

BROWIYPAQDRJGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(CN)N)Cl.Cl.Cl

Origin of Product

United States

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